1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone
Description
1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone is a structurally complex molecule featuring a morpholine ring, a quinoline core fused with a [1,3]dioxolo group, and a trifluoromethyl substituent. The compound’s key structural elements include:
- Morpholine moiety: A six-membered heterocycle with one oxygen and one nitrogen atom, known to enhance solubility and modulate pharmacokinetic properties .
- Trifluoromethyl group: A strong electron-withdrawing substituent that improves lipophilicity and resistance to oxidative degradation .
- Sulfanyl linker: A thioether bridge connecting the morpholine and quinoline moieties, which may influence conformational flexibility and target-binding interactions .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4S/c18-17(19,20)11-6-15(27-8-16(23)22-1-3-24-4-2-22)21-12-7-14-13(5-10(11)12)25-9-26-14/h5-7H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWWVZYBBONFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=CC4=C(C=C3C(=C2)C(F)(F)F)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dioxoloquinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the intermediate compound.
Final coupling: The final step involves coupling the dioxoloquinoline intermediate with the morpholine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.
Interacting with DNA or RNA: Influencing gene expression and cellular processes.
Disrupting cellular membranes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Comparisons
Physicochemical Properties
- Metabolic Stability: The [1,3]dioxolo group reduces susceptibility to oxidative metabolism compared to unsubstituted quinolines .
- Solubility: Morpholine enhances aqueous solubility relative to purely aromatic quinoline derivatives .
Key Research Findings
Synthetic Feasibility: The sulfanyl linker allows modular synthesis, enabling substitution at the quinoline 6-position .
Structure-Activity Relationships (SAR): Trifluoromethyl groups at position 8 of the quinoline core improve target affinity by 30% compared to methyl analogues . Morpholine substitution reduces cytotoxicity in normal cells by 50% compared to piperidine-containing counterparts .
Thermodynamic Stability: The fused dioxoloquinolin system exhibits higher thermal stability (decomposition at 280°C vs. 220°C for non-fused quinolines) .
Biological Activity
1-(Morpholin-4-yl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring and a quinoline derivative with a trifluoromethyl group. The presence of these functional groups contributes to its pharmacological properties.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may modulate protein kinase activity and influence cellular pathways involved in proliferation and apoptosis.
Biological Activity Overview
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell growth. For example, studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
- Case Study : In vitro tests revealed an IC50 value ranging from 0.49 µM to 48.0 µM against the National Cancer Institute's 60 human cancer cell lines panel, indicating significant cytotoxicity .
- Neuropharmacological Effects :
- Toxicity Profile :
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 0.49 - 48.0 | |
| Anticancer | MCF7 (Breast Cancer) | Not specified | |
| Sigma Receptor Affinity | σ1 Receptor | Ki = 42 nM |
Table 2: Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
